molecular formula C15H11ClN2O3S B2525157 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 2034223-91-9

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No. B2525157
CAS RN: 2034223-91-9
M. Wt: 334.77
InChI Key: ZOUVQRDEZYQORK-UHFFFAOYSA-N
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Description

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C15H11ClN2O3S and its molecular weight is 334.77. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

Microwave-assisted synthesis has been explored for generating novel pyrazoline derivatives, showcasing an environmentally friendly approach with higher yields and less reaction time compared to conventional methods. These synthesized compounds were analyzed for their anti-inflammatory and antibacterial activities, revealing potential as molecular templates for anti-inflammatory drugs (Ravula et al., 2016).

Molecular Docking and Antimicrobial Agents

Molecular docking studies have been conducted on newly synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, examining their anticancer and antimicrobial effects. This research provides insights into the compounds' potential to overcome microbe resistance to pharmaceutical drugs, offering a promising avenue for developing new therapeutic agents (Katariya et al., 2021).

Antimicrobial Evaluation of Novel Compounds

Further research into bis-α,β-unsaturated ketones and fused thieno[2,3-b]pyridine derivatives has been conducted, showcasing a variety of antimicrobial evaluations. These studies underline the importance of synthesizing new compounds to combat microbial resistance and highlight the potential pharmaceutical applications of such molecules (Altalbawy, 2013).

Novel Synthesis Approaches

Innovative synthesis methods for creating polysubstituted furans without the need for a catalyst have been reported. This research highlights a one-pot approach to synthesizing 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones, demonstrating an efficient heterocyclization approach that could be valuable for further chemical research and drug development (Damavandi et al., 2012).

Spectroscopic, Quantum Chemical, and Topological Studies

The detailed molecular structure, spectroscopic, quantum chemical, and topological analysis of pyrazole derivatives has been conducted, providing comprehensive insights into their chemical properties and interactions. These studies are crucial for understanding the molecular basis of these compounds' biological activities and their potential applications in medicinal chemistry (Sivakumar et al., 2021).

properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c16-14-6-9-8-18(4-3-13(9)22-14)15(19)10-7-12(21-17-10)11-2-1-5-20-11/h1-2,5-7H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUVQRDEZYQORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

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